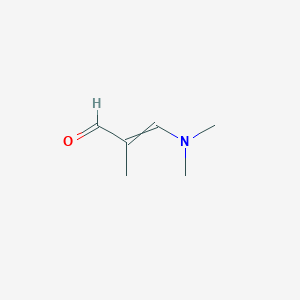

3-(Dimethylamino)-2-methylacrylaldehyde

Übersicht

Beschreibung

3-(Dimethylamino)-2-methylacrylaldehyde is an organic compound characterized by the presence of a dimethylamino group attached to a propenal structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methylacrylaldehyde typically involves the reaction of dimethylamine with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of dimethylamine and acetaldehyde in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures and may require the use of solvents such as toluene or methanol to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for the successful industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-2-methylacrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-(Dimethylamino)-2-methylacrylaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of antipsychotic medications.

Key Pharmaceutical Uses

- Intermediate for Antipsychotics : It is utilized in the synthesis of active pharmaceutical ingredients (APIs) like Cyamepromazine and Levomepromazine, which are used to treat psychiatric disorders. The compound's ability to undergo nucleophilic reactions makes it a valuable building block in medicinal chemistry .

Case Study: Synthesis of Cyamepromazine

- Synthesis Pathway : A study demonstrated that this compound could be effectively used to synthesize Cyamepromazine through a series of condensation reactions with other amines and aldehydes. This pathway highlights the compound's utility in developing complex pharmaceutical structures .

Material Science Applications

In material science, this compound is employed in the formulation of various polymeric materials due to its reactive aldehyde group.

Key Material Uses

- Cationic Polymers : The compound can react with amines to form cationic polymers that are useful in applications such as flocculants and dispersants for wastewater treatment and paper manufacturing .

The compound is also significant in organic synthesis, particularly in the development of new synthetic methodologies.

Synthetic Methodologies

- Vinylogous Reactions : Recent research has highlighted the use of this compound in vinylogous reactions, which allow for the formation of complex molecular architectures through selective reactions with nucleophiles .

Case Study: Vinylogous Aldol Reactions

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-2-methylacrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Substituted 3-Dimethylaminopropenoates: These compounds share a similar structure but differ in the substitution pattern on the propenoate moiety.

N,N-Dimethylenamino Ketones: These compounds have a similar dimethylamino group but are attached to a ketone structure instead of an aldehyde.

Uniqueness

3-(Dimethylamino)-2-methylacrylaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

3-(Dimethylamino)-2-methylacrylaldehyde, also known by its chemical structure C6H11NO, has garnered attention in various fields of biological research due to its unique properties and potential applications. This compound is characterized by the presence of a dimethylamino group and an aldehyde functional group, which contribute to its reactivity and biological activity. Below, we explore the biological activity of this compound, supported by relevant data tables and research findings.

The compound's molecular structure can be described as follows:

- Molecular Formula : C6H11NO

- Molecular Weight : 113.16 g/mol

- CAS Number : 2777801

Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic addition reactions with electrophiles, including proteins and nucleic acids. This property is critical in its potential therapeutic applications.

Anticancer Properties

One significant area of research has focused on the anticancer properties of this compound. Studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

- Case Study : In a study involving various cancer cell lines, this compound was found to inhibit cell proliferation effectively. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 7.5 |

| MCF-7 (Breast) | 10.0 |

| A549 (Lung) | 12.5 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases.

- Research Findings : In vitro assays demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

Pharmacological Applications

Given its biological activities, this compound has potential applications in pharmacology:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

- Anti-inflammatory Drugs : Its effects on cytokine production suggest potential use in therapies aimed at reducing inflammation.

Eigenschaften

IUPAC Name |

3-(dimethylamino)-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAMOQYFDMQPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-76-9 | |

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.